molecular formula C21H32FeS B158336 11-Ferrocenyl-1-undecanethiol CAS No. 127087-36-9

11-Ferrocenyl-1-undecanethiol

Cat. No. B158336
M. Wt: 372.4 g/mol
InChI Key: JKOWKXHCMQEEQQ-UHFFFAOYSA-N
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Description

11-Ferrocenyl-1-undecanethiol (11-FUDT) is an organosulfur compound consisting of an alkyl chain with a ferrocene group at the end . It is a relatively new compound with a wide range of applications in the scientific research community .


Molecular Structure Analysis

The molecular structure of 11-Ferrocenyl-1-undecanethiol consists of an alkyl chain with a ferrocene group at the end . The ferrocene units appear as either fuzzy or ring-like structures, suggesting the random rotation of cyclopentadienyl (Cp) rings sandwiching the central iron ion of the ferrocene moieties .


Chemical Reactions Analysis

The potential-dependent structure change and mass transport at an 11-Ferrocenyl-1-undecanethiol self-assembled monolayer on a gold electrode with various coverages were investigated . This behavior is attributed to the redox reaction induced orientation change in the 11-Ferrocenyl-1-undecanethiol monolayer and ion pair formation between the ferricenium cation and the perchlorate anion in solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Ferrocenyl-1-undecanethiol include a melting point of 36-41°C . It is also known to form a large striped-phase on highly oriented pyrolitic graphite (HOPG) at a phenyloctane-HOPG interface .

Scientific Research Applications

1. Electron Transfer and Redox Reactions

11-Ferrocenyl-1-undecanethiol has been studied for its role in electron transfer processes. For instance, its electron-exchange reaction with Fe(III) species in solution was examined, revealing that it acts as an effective electron-transfer mediator in certain conditions (Sato, Itoigawa, & Uosaki, 1993). Additionally, the redox-induced orientation change of its self-assembled monolayer on gold electrodes was investigated, demonstrating potential applications in electrochemical sensors (Ye, Haba, Sato, Shimazu, & Uosaki, 1999).

2. Electrochemical Sensors

The use of 11-Ferrocenyl-1-undecanethiol in electrochemical sensors, particularly for monitoring hydrogen-ion concentration in concentrated sulphuric acid solutions, has been explored. This is due to its stability and responsiveness in specific acidic environments (Issa, Singh, & Baker, 1998).

3. Self-Assembled Monolayers

Research has focused on the formation and stability of self-assembled monolayers of 11-Ferrocenyl-1-undecanethiol on various substrates like platinum and gold. These studies have implications for the development of nanoscale devices and coatings (Shimazu, Sato, Yagi, & Uosaki, 1994).

4. Nanostructures and Surface Chemistry

The adsorption and self-assembling properties of 11-Ferrocenyl-1-undecanethiol on surfaces like graphite have been examined. Such studies contribute to the understanding of molecular interactions at the nanoscale, which is crucial for the design of nanotechnological applications (Qune, Tamada, & Hara, 2008).

5. Molecular Heterogeneity in Monolayers

Investigations into the molecular heterogeneity in binary redox-active self-assembled monolayers on gold using 11-Ferrocenyl-1-undecanethiol offer insights into the fine-tuning of surface properties for advanced material science applications (Tian, Xiang, Shao, & Yu, 2014).

Safety And Hazards

The safety data sheet for 11-Ferrocenyl-1-undecanethiol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

cyclopenta-1,3-diene;11-cyclopenta-1,3-dien-1-ylundecane-1-thiol;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27S.C5H5.Fe/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16;1-2-4-5-3-1;/h9-10,13-14,17H,1-8,11-12,15H2;1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOWKXHCMQEEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1CCCCCCCCCCCS.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32FeS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Ferrocenyl-1-undecanethiol

CAS RN

127087-36-9
Record name 127087-36-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
236
Citations
S Ye, Y Sato, K Uosaki - Langmuir, 1997 - ACS Publications
The potential dependent structure change of a self-assembled monolayer of 11-ferrocenyl-1-undecanethiol (FcC 11 SH) on a gold electrode surface during the redox reaction of the …
Number of citations: 155 pubs.acs.org
Y Sato, H Itoigawa, K Uosaki - Bulletin of the Chemical Society of …, 1993 - journal.csj.jp
… In this paper we studied in detail the electron-exchange reaction between the ferrocenyl group of a selfassembled monolayer of 11-ferrocenyl-1-undecanethiol on gold and Fe(II)/(III) …
Number of citations: 141 www.journal.csj.jp
S Ye, T Haba, Y Sato, K Shimazu… - Physical Chemistry …, 1999 - pubs.rsc.org
… structure change and mass transport at an 11-ferrocenyl-1-undecanethiol (FcC 11 SH) … SAM, 11-ferrocenyl-1-undecanethiol during the redox reaction of the ferrocene group (FcC …
Number of citations: 91 pubs.rsc.org
K Shimazu, I Yagi, Y Sato, K Uosaki - Journal of Electroanalytical Chemistry, 1994 - Elsevier
Mass transport accompanying the redox process of ferrocenyle-undecanethiol monolayers has been examined by an electrochemical quartz crystal microbalance (EQCM) for both …
Number of citations: 102 www.sciencedirect.com
LFNA Qune, K Tamada, M Hara - e-Journal of Surface Science and …, 2008 - jstage.jst.go.jp
… STM imaging of 11-ferrocenyl1-undecanethiol … 11ferrocenyl-1-undecanethiol at a concentration of 1 mg/ml as well as that containing 1:1 mixtures of 11-ferrocenyl1-undecanethiol and …
Number of citations: 10 www.jstage.jst.go.jp
Y Sato, BL Frey, RM Corn, K Uosaki - … of the Chemical Society of Japan, 1994 - journal.csj.jp
… properties of the self-assembled monolayers of 11-ferrocenyl-1-undecanethiol (FcCSH) and 6-fer- … 11- Ferrocenyl-1- undecanethiol (FcC , SH) was synthesized by the method reported …
Number of citations: 79 www.journal.csj.jp
K Shimazu, Y Sato, I Yagi, K Uosaki - … of the Chemical Society of Japan, 1994 - journal.csj.jp
… In this paper, we have constructed self-assembled monolayer films of 11ferrocenyl-1-undecanethiol (FcCSH) on platinum surfaces. The packing state such as density and existence of …
Number of citations: 72 www.journal.csj.jp
H Tian, Y Dai, H Shao, HZ Yu - The Journal of Physical Chemistry …, 2013 - ACS Publications
… In both single-component and high-ratio binary monolayers of 11-ferrocenyl-1-undecanethiol (FcC11SH), the two distinct pairs of redox peaks are corresponding to rather moderate …
Number of citations: 62 pubs.acs.org
H Tian, D Xiang, H Shao, HZ Yu - The Journal of Physical …, 2014 - ACS Publications
Ferrocenylalkanethiols are excellent probes to study the structure and properties of mixed self-assembled monolayers (SAMs) on gold; in this paper, the molecular heterogeneity in …
Number of citations: 33 pubs.acs.org
N Hirata, M Shibuta, T Eguchi, A Nakajima - Chemical Physics Letters, 2013 - Elsevier
… - and FcC11-SAMs, the Au(1 1 1) substrate was immersed into ∼1.0 mM ethanolic solution of decanethiol (C10-SH) and a ∼0.1 mM ethanolic solution of 11-ferrocenyl-1-undecanethiol …
Number of citations: 11 www.sciencedirect.com

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